4-(2-氟-4-硝基苯基)哌嗪-1-羧酸叔丁酯

描述

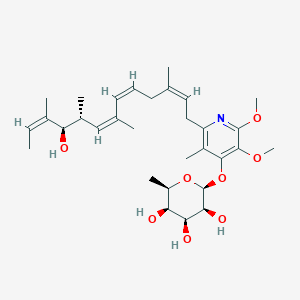

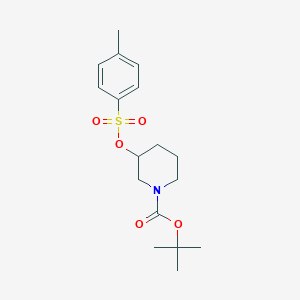

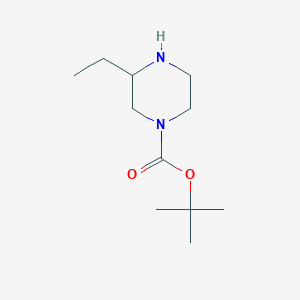

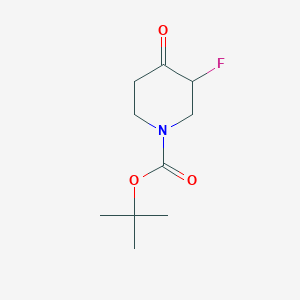

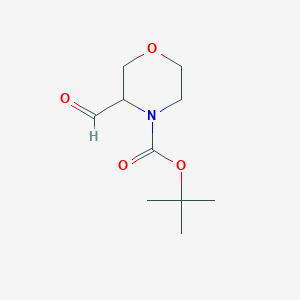

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20FN3O4 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-fluoro-4-nitrophenyl moiety

科学研究应用

4-(2-氟-4-硝基苯基)哌嗪-1-羧酸叔丁酯: 是一种用途广泛的化学化合物,在科学研究中具有多种应用。以下是对其独特应用的全面分析:

抗菌活性

该化合物已被筛选出其对革兰氏阳性和革兰氏阴性细菌菌株的抗菌活性,例如金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌 .

生物活性化合物的合成中间体

它是合成多种生物活性化合物的重要中间体,包括像克唑替尼这样的药物 .

有机合成的构建模块

该化合物在合成新型有机化合物(如酰胺、磺酰胺和曼尼希碱)中起着有用的构建模块或中间体的作用 .

天然产物的前体

它已被用作合成生物活性天然产物的前体,表明其在药物发现和开发中的潜力 .

哌嗪衍生物的合成

它被用于制备哌嗪衍生物,这些衍生物在药物化学中具有应用,特别是作为DNA促旋酶抑制剂 .

Springer - 合成、表征、X射线衍射研究和 … Atlantis Press - 叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2 …) [Springer - 协同合成和表征叔丁基4-(E)-丁-1-烯-3 …

作用机制

Target of Action

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the biological activities of piperazine derivatives can be attributed to their ability to interact favorably with macromolecules . This interaction is likely due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Biochemical Pathways

Piperazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is an inhibitor of CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism . Its Log Kp value indicates low skin permeation . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests moderate lipophilicity, which could influence its distribution within the body .

Result of Action

Piperazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial and antifungal activities . These activities were determined using the disc diffusion method by measuring the zone of inhibition .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluoro-Nitrophenyl Group: The 2-fluoro-4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoro-nitrobenzene derivative reacts with the piperazine core.

Protection with Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

Reduction: Formation of 4-(2-fluoro-4-aminophenyl)piperazine-1-carboxylate.

Substitution: Introduction of various nucleophiles leading to derivatives with different functional groups.

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology:

Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biochemical Probes: Used in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine:

Antimicrobial Agents: Potential use in the development of new antibiotics due to its structural similarity to known bioactive compounds.

Anticancer Research: Explored for its cytotoxic effects on cancer cell lines.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Agriculture: Investigated for its potential use as a pesticide or herbicide.

相似化合物的比较

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

- Structural Differences: While the core piperazine structure is retained, the substituents on the aromatic ring and the nature of the protecting groups differ.

- Unique Properties: Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both fluoro and nitro groups, which confer distinct electronic and steric properties, influencing its reactivity and biological activity.

属性

IUPAC Name |

tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLVWCABLVHASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583303 | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-34-8 | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B153211.png)